Bevantolol hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de bévantolol est un antagoniste cardio-sélectif des récepteurs bêta-1 adrénergiques. Il est principalement utilisé pour le traitement de l’angine de poitrine et de l’hypertension artérielle. Ce composé est reconnu pour son efficacité dans la réduction de la fréquence cardiaque et de la pression artérielle en inhibant les actions sympathiques normales médiées par l’épinéphrine .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de bévantolol implique la réaction de la 3,4-diméthoxyphénéthylamine avec le 3-méthylphénoxypropanol dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et est réalisée dans un solvant tel que l’éthanol ou le méthanol. Le produit est ensuite purifié par cristallisation ou d’autres techniques de séparation .

Méthodes de Production Industrielle : La production industrielle du chlorhydrate de bévantolol utilise souvent une méthode de granulation en un seul passage en lit fluidisé. Cette méthode simplifie les étapes de préparation, raccourcit le temps de production et contrôle efficacement les composés associés du produit. Elle augmente également considérablement le taux de dissolution et améliore la qualité globale du produit .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de bévantolol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire sous l’influence d’agents oxydants forts.

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent être induites dans des conditions spécifiques.

Substitution : Le chlorhydrate de bévantolol peut subir des réactions de substitution nucléophile, en particulier sur le cycle aromatique.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des réactifs comme l’hydroxyde de sodium ou d’autres bases fortes sont souvent utilisés.

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que les réactions de substitution peuvent produire divers dérivés substitués .

4. Applications de la Recherche Scientifique

Le chlorhydrate de bévantolol a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans des études impliquant des bêta-bloquants et leurs interactions avec les récepteurs.

Biologie : La recherche se concentre souvent sur ses effets sur les voies de signalisation cellulaire et la liaison des récepteurs.

Médecine : Le chlorhydrate de bévantolol est largement étudié pour son potentiel thérapeutique dans le traitement des maladies cardiovasculaires, en particulier l’angine et l’hypertension artérielle.

Industrie : Il est utilisé dans la formulation de produits pharmaceutiques et dans le développement de nouveaux agents thérapeutiques

Applications De Recherche Scientifique

Pharmacological Profile

Bevantolol is characterized by the following properties:

- Cardioselectivity : It preferentially antagonizes beta-1 receptors, which are primarily located in the heart, minimizing effects on beta-2 receptors found in the lungs and peripheral vasculature .

- Lack of Intrinsic Sympathomimetic Activity : Unlike some beta-blockers, bevantolol does not exhibit intrinsic sympathomimetic activity, making it safer for patients with certain cardiovascular conditions .

- Weak Local Anesthetic Properties : This may contribute to its overall safety profile during administration .

Management of Hypertension

Bevantolol has been extensively studied for its efficacy in treating hypertension. A multicenter open-label trial involving 24 patients demonstrated significant reductions in blood pressure, with mean systolic/diastolic values decreasing from 181/114 mmHg to 160/96 mmHg over eight weeks . The antihypertensive efficacy was rated at 79.2%, indicating a strong therapeutic effect.

Treatment of Angina Pectoris

Bevantolol is also effective for angina management. Studies indicate that it is comparable to other beta-blockers like atenolol in reducing angina episodes and improving exercise tolerance . The drug's mechanism involves decreasing heart rate and myocardial oxygen demand.

Potential Use in Huntington’s Disease

Recent research has explored the repurposing of bevantolol for treating chorea in Huntington's disease (HD). A proof-of-concept study involving 32 patients showed that 57.1% experienced significant improvements in chorea scores with bevantolol administration compared to placebo . This study highlights the potential for bevantolol to be utilized beyond traditional cardiovascular applications.

| Study | Patient Count | Improvement Rate (%) | Dosage (mg) | Primary Endpoint |

|---|---|---|---|---|

| 32 | 57.1 | 200 BID | Chorea score change |

Safety and Tolerability

Clinical evaluations indicate that bevantolol is well-tolerated among patients, with a safety profile comparable to other beta-blockers. Adverse effects reported include mild headaches and transient laboratory abnormalities, with an overall safety ratio of approximately 83.3% . Importantly, it does not adversely affect lipid or glucose metabolism, making it suitable for patients with metabolic concerns .

Mécanisme D'action

Le chlorhydrate de bévantolol exerce ses effets en se liant aux récepteurs adrénergiques bêta-1 et en les antagonisant. Cette inhibition empêche les actions sympathiques normales médiées par l’épinéphrine, telles que l’augmentation de la fréquence cardiaque et de la pression artérielle. Le composé présente également certains effets agonistes et antagonistes sur les alpha-récepteurs, contribuant à son profil pharmacologique global .

Composés Similaires :

Propranolol : Un bêta-bloquant non sélectif utilisé pour des indications similaires mais avec une gamme plus large d’effets sur les récepteurs bêta.

Aténolol : Un autre bêta-bloquant cardio-sélectif bêta-1, souvent comparé au bévantolol pour son efficacité et son profil d’effets secondaires.

Métoprolol : Action similaire à celle du bévantolol mais avec des propriétés pharmacocinétiques différentes.

Unicité : Le chlorhydrate de bévantolol est unique en raison de sa cardio-sélectivité et de l’absence d’activité sympathomimétique intrinsèque. Il possède également de faibles propriétés stabilisatrices des membranes et anesthésiques locales, ce qui le différencie des autres bêta-bloquants .

Comparaison Avec Des Composés Similaires

Propranolol: A non-selective beta-blocker used for similar indications but with a broader range of effects on beta receptors.

Atenolol: Another cardioselective beta-1 blocker, often compared with bevantolol for its efficacy and side effect profile.

Metoprolol: Similar in action to bevantolol but with different pharmacokinetic properties.

Uniqueness: Bevantolol hydrochloride is unique due to its cardioselectivity and lack of intrinsic sympathomimetic activity. It also has weak membrane-stabilizing and local anesthetic properties, which differentiate it from other beta-blockers .

Activité Biologique

Bevantolol hydrochloride is a cardioselective beta-adrenergic receptor antagonist primarily used in the management of hypertension and angina pectoris. It is characterized by its selective action on beta-1 receptors, minimal intrinsic sympathomimetic activity, and weak local anesthetic properties. This article delves into the biological activity of this compound, summarizing its pharmacological effects, clinical efficacy, and relevant case studies.

Bevantolol functions predominantly as a beta-1 adrenoceptor antagonist , which makes it effective in reducing heart rate and myocardial contractility. Unlike non-selective beta-blockers, it has minimal effects on beta-2 receptors, which are responsible for vasodilation and bronchial relaxation. This selectivity is crucial for patients with respiratory conditions who may be adversely affected by non-selective beta-blockers .

Biological Activity

The biological activity of bevantolol can be summarized as follows:

- Cardiovascular Effects :

- Antihypertensive Efficacy :

- Angina Management :

Comparative Studies

A comparative analysis of bevantolol's efficacy against other beta-blockers reveals its unique profile:

| Drug | Indication | Efficacy | Side Effects |

|---|---|---|---|

| Bevantolol | Hypertension, Angina | Comparable to atenolol/propranolol | Generally well tolerated |

| Atenolol | Hypertension, Angina | Effective | Fatigue, dizziness |

| Propranolol | Hypertension, Anxiety | Effective | Fatigue, bronchospasm |

Clinical Trials

Several clinical trials have evaluated the effectiveness of bevantolol in various patient populations:

- Hypertensive Patients : A study involving hypertensive patients demonstrated that bevantolol effectively reduced systolic and diastolic blood pressure over a 12-week period. Patients reported fewer side effects compared to those treated with non-selective beta-blockers .

- Angina Pectoris Management : In a trial comparing bevantolol to atenolol in patients with stable angina, both drugs showed similar improvements in exercise tolerance and reduction in angina episodes. However, bevantolol was associated with fewer reports of fatigue .

Animal Studies

Animal studies further support the pharmacological profile of bevantolol:

- Cardiac Function : In canine models, bevantolol preferentially inhibited isoproterenol-induced tachycardia without significantly affecting blood pressure responses .

- Vascular Resistance : Research indicated that bevantolol lowers peripheral vascular resistance more effectively than some non-selective agents, suggesting potential benefits for patients with concomitant vascular issues .

Propriétés

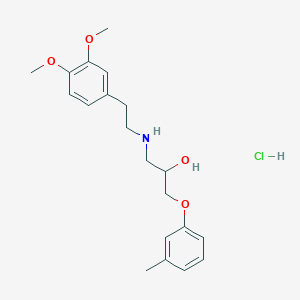

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4.ClH/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3;/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTKCFSPYUMXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59170-23-9 (Parent) | |

| Record name | Bevantolol hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042864788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048633 | |

| Record name | Bevantolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42864-78-8 | |

| Record name | Bevantolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42864-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bevantolol hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042864788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bevantolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bevantolol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEVANTOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB9HU07BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.